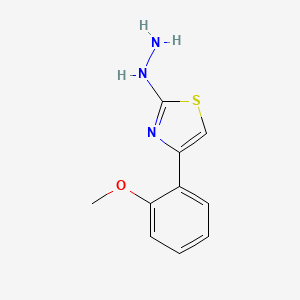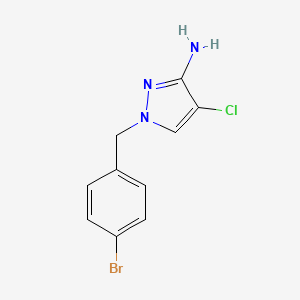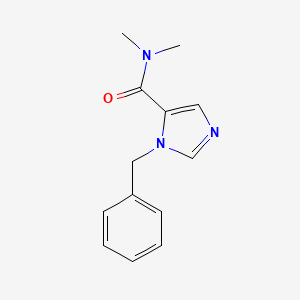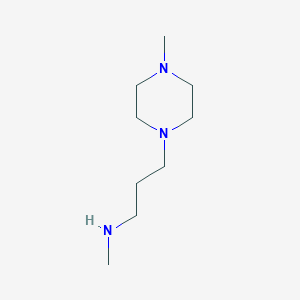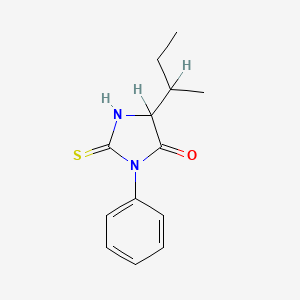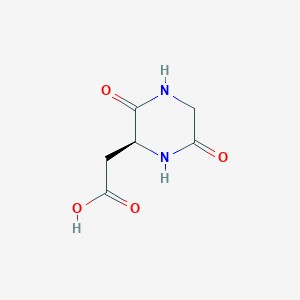
Cyclo(-Asp-Gly)
Vue d'ensemble
Description
Cyclo(-Asp-Gly) is a cyclic dipeptide composed of two amino acids, aspartic acid and glycine, that can be found in nature and is used in a variety of applications in the scientific research field. It is a highly versatile molecule that can be used in a variety of ways and can be modified to suit different purposes.
Applications De Recherche Scientifique
1. Anticancer Properties
Cyclo(-Asp-Gly) and related compounds, like cyclo(-Arg-Gly-Asp-d-Phe-Val-), have shown promise in anticancer applications. They inhibit angiogenesis and induce apoptosis in vascular cells, which can be crucial in cancer treatment (Dai, Su, & Liu, 2000).
2. Platelet Aggregation Inhibition
Cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2, a related cyclic peptide, demonstrates potent inhibition of platelet aggregation. Understanding the conformations of RGD in this compound enhances the knowledge of GPIIb/IIIa receptor interactions, which is vital in cardiovascular research (Siahaan, Chakrabarti, & Vander Velde, 1992).
3. Antiangiogenic Agent
A novel cyclic RGD peptide, cyclo(-RGDf==V-), has been identified as a potent antiangiogenic agent. It significantly decreases microvessel density in tumor models, suggesting its potential for clinical use in cancer treatment (Kawaguchi et al., 2001).
4. Integrin Binding Antagonists
Cyclo(-Arg-Gly-Asp-Ψ(triazole)-Gly-Xaa-) peptide analogues have been synthesized using click chemistry. This method supports the potential utility of these compounds as integrin domain-binding antagonists, which are important in cell adhesion and migration studies (Liu et al., 2008).
5. Bioactive Properties
Cyclic dipeptides like cyclo(Asp-Pro) exhibit various physiological and pharmacological activities in mammals. These compounds are a relatively unexplored class of bioactive peptides with potential future applications (Prasad, 1995).
6. Solid-Phase Synthesis
The solid-phase synthesis of cyclic peptides, including cyclo(-Arg-Gly-Asp-Phg-), demonstrates the versatility of this method in synthesizing compounds with cell adhesion inhibitory activity. The methodology could be valuable in the synthesis of other biologically active peptides (Nishino et al., 1992).
Propriétés
IUPAC Name |
2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIAONCINEOLF-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428618 | |
| Record name | Cyclo(-Asp-Gly) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Asp-Gly) | |
CAS RN |
52661-97-9 | |
| Record name | Cyclo(-Asp-Gly) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
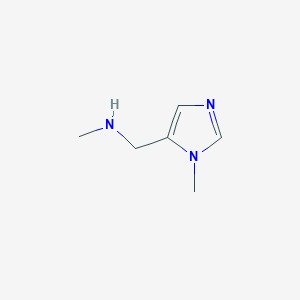
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
